molecular formula C15H15ClN6 B2871750 5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-73-6

5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2871750
CAS No.: 2380071-73-6
M. Wt: 314.78
InChI Key: WEGDFPYWGUQJBG-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step procedures. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with piperazine under appropriate conditions to form an intermediate, which is then reacted with 5-chloro-3-cyanopyridine . The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings.

Properties

IUPAC Name

5-chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-11-6-14(20-10-19-11)21-2-4-22(5-3-21)15-13(16)7-12(8-17)9-18-15/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGDFPYWGUQJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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